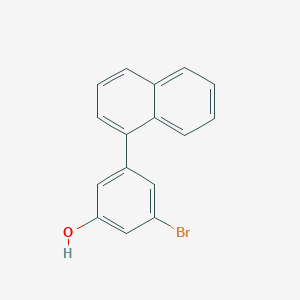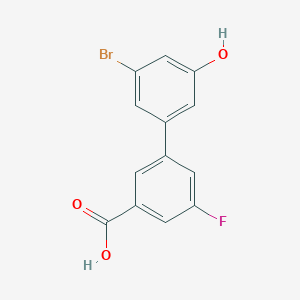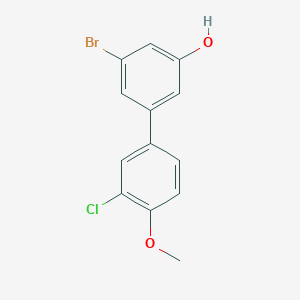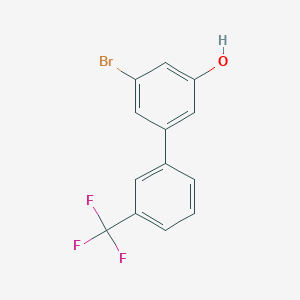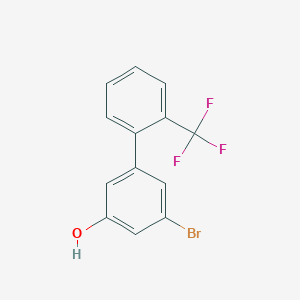
3-Bromo-5-(2-trifluoromethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(2-trifluoromethylphenyl)phenol, 95% (3-B5-2-TFPP) is an important organobromine compound that has been used in a variety of scientific research applications. It has a wide range of applications in organic synthesis, analytical chemistry, and biochemistry. It has been used as a reagent in the synthesis of pharmaceuticals, pesticides, and other chemicals. 3-B5-2-TFPP is a versatile compound with a wide range of potential applications.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(2-trifluoromethylphenyl)phenol, 95% has been used in a variety of scientific research applications, such as organic synthesis, analytical chemistry, and biochemistry. It has been used as a reagent in the synthesis of pharmaceuticals, pesticides, and other chemicals. It has also been used in the preparation of organic catalysts and as a starting material for the synthesis of a variety of biologically active compounds. In addition, 3-Bromo-5-(2-trifluoromethylphenyl)phenol, 95% has been used as a fluorescent marker in analytical chemistry and as a reagent in the synthesis of polymers.
Wirkmechanismus
3-Bromo-5-(2-trifluoromethylphenyl)phenol, 95% is an organobromine compound that can act as an oxidizing agent in organic synthesis. It can oxidize a variety of organic compounds, including alcohols, aldehydes, ketones, and carboxylic acids. It can also act as a catalyst in the synthesis of polymers.
Biochemical and Physiological Effects
3-Bromo-5-(2-trifluoromethylphenyl)phenol, 95% has a wide range of potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. It has also been shown to inhibit the activity of certain hormones, such as cortisol and aldosterone. In addition, 3-Bromo-5-(2-trifluoromethylphenyl)phenol, 95% has been shown to modulate the expression of certain genes involved in the regulation of various metabolic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-Bromo-5-(2-trifluoromethylphenyl)phenol, 95% in laboratory experiments offers a number of advantages. It is a relatively inexpensive reagent that is readily available and easy to use. It is also relatively stable and has a wide range of potential applications. However, there are some limitations associated with the use of 3-Bromo-5-(2-trifluoromethylphenyl)phenol, 95% in laboratory experiments. It is a highly reactive compound and must be handled with caution. In addition, it can be toxic if inhaled or ingested.
Zukünftige Richtungen
The potential applications of 3-Bromo-5-(2-trifluoromethylphenyl)phenol, 95% are numerous and there are numerous opportunities for further research. Some potential future directions include the use of 3-Bromo-5-(2-trifluoromethylphenyl)phenol, 95% in the synthesis of novel pharmaceuticals, the development of new methods for its synthesis, and the investigation of its potential effects on human health. In addition, further research could be conducted on the mechanism of action of 3-Bromo-5-(2-trifluoromethylphenyl)phenol, 95% and its potential applications in the synthesis of polymers.
Synthesemethoden
3-Bromo-5-(2-trifluoromethylphenyl)phenol, 95% can be synthesized by a variety of methods, including the reaction of 2-trifluoromethylphenol with bromine in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere at a temperature of 0°C to 50°C. The reaction yields 3-Bromo-5-(2-trifluoromethylphenyl)phenol, 95% in 95% purity.
Eigenschaften
IUPAC Name |
3-bromo-5-[2-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3O/c14-9-5-8(6-10(18)7-9)11-3-1-2-4-12(11)13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPZFVQVZVQOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)Br)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686446 |
Source


|
| Record name | 5-Bromo-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2-trifluoromethylphenyl)phenol | |
CAS RN |
1261976-71-9 |
Source


|
| Record name | 5-Bromo-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

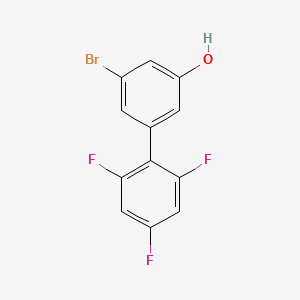
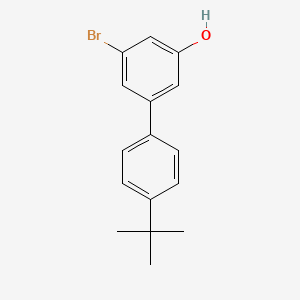
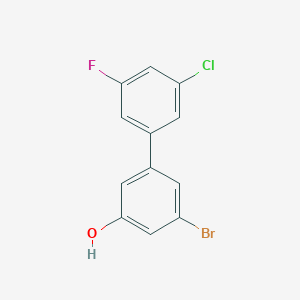
![3-Bromo-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383461.png)

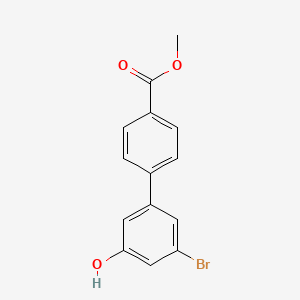
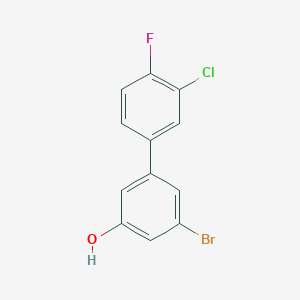
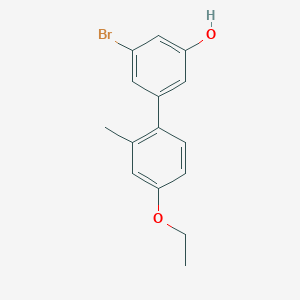

![3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6383515.png)
